REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1)[CH2:12][NH2:13]>C(O)C>[CH3:18][O:17][C:15]1[CH:14]=[C:11]([CH2:12][NH:13][CH2:5][CH2:4][C:3]([NH:2][CH3:1])=[O:6])[CH:10]=[C:9]([O:8][CH3:7])[CH:16]=1
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Name
|
|
Quantity
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500 mg
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Type
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reactant
|
Smiles
|
CNC(C=C)=O
|
Name
|
|
Quantity
|
0.98 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CN)C=C(C1)OC
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
The mixture was poured onto a 20 g SCX-2 column
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Type
|
WASH
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Details
|
washed with methanol
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Type
|
WASH
|
Details
|
eluted with 3.5N NH3 in methanol
|
Type
|
CUSTOM
|
Details
|
The product fractions were evaporated to the title compound as a yellow oil (1.3 g, 88%)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)CNCCC(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |